(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Catalog No.
S13307151
CAS No.
M.F
C18H20N2O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolid...

Product Name

(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

IUPAC Name

(3S,4R)-1-benzyl-4-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2O2/c1-18(15-8-5-9-19-10-15)13-20(12-16(18)17(21)22)11-14-6-3-2-4-7-14/h2-10,16H,11-13H2,1H3,(H,21,22)/t16-,18-/m0/s1

InChI Key

ZTTZUTWPMFQZGI-WMZOPIPTSA-N

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CN=CC=C3

Isomeric SMILES

C[C@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C3=CN=CC=C3

The compound (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by the presence of a benzyl group, a methyl group, and a pyridine moiety. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2, and it has a molecular weight of approximately 276.35 g/mol. The structure features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions, which is crucial for its biological activity and interaction with biological targets. The compound's carboxylic acid functional group contributes to its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.

The chemical reactivity of (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can be attributed to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which may enhance its pharmacological properties.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a corresponding pyrrolidine derivative.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure to improve efficacy or selectivity in biological applications.

The biological activity of (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has been linked to its potential as a pharmacophore in drug development. Compounds with similar structures have shown activity against various targets, including:

  • Neurotransmitter receptors: The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors.
  • Antidepressant effects: Similar compounds have been investigated for their ability to modulate serotonin receptors.

Research indicates that modifications in the structure can significantly influence the affinity and selectivity for these targets.

The synthesis of (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions starting from suitable precursors like amino acids or other nitrogen-containing compounds.
  • Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the nitrogen atom of the pyrrolidine.
  • Pyridine Attachment: The pyridine moiety can be introduced via electrophilic substitution or coupling reactions.
  • Carboxylic Acid Formation: Finally, oxidation or carboxylation reactions may be employed to introduce the carboxylic acid group at the desired position.

These methods highlight the complexity and multi-step nature of synthesizing such chiral compounds.

The primary applications of (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid include:

  • Pharmaceutical Development: As a potential lead compound for developing drugs targeting neurological disorders or mood regulation.
  • Chemical Biology: Utilized in research to probe biological pathways involving neurotransmitter systems.

Its unique structure allows it to serve as a valuable tool in medicinal chemistry and drug discovery.

Interaction studies for this compound focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

  • Molecular docking simulations
  • In vitro receptor binding assays

are commonly employed to elucidate how this compound interacts with specific receptors or enzymes. These studies provide insights into its mechanism of action and guide further modifications for enhanced activity.

Several compounds share structural similarities with (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
(3S,4S)-1-benzyl-4-methylpyrrolidineSimilar pyrrolidine coreDifferent stereochemistry affects activity
N-Methylpyrrolidine DerivativesContains nitrogen in cyclic structureVarying substituents alter pharmacological properties
Pyridinyl-PiperidinesIncorporates piperidine instead of pyrrolidineOften exhibits different receptor interactions

These compounds highlight the diversity within this chemical class while underscoring the unique stereochemistry and functional groups that define (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, contributing to its distinct biological profile.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

296.152477885 g/mol

Monoisotopic Mass

296.152477885 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types